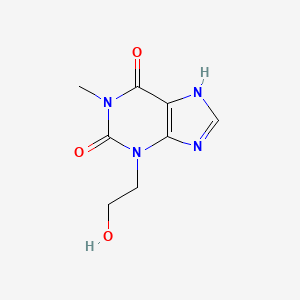
1-Propanamine, N-cyclopentylidene-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N-cyclopentylidene-2-methyl- is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a cyclopentylidene group attached to the nitrogen atom, making it a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N-cyclopentylidene-2-methyl- typically involves the reaction of 1-propanamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the amine and the ketone. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-Propanamine, N-cyclopentylidene-2-methyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, N-cyclopentylidene-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can regenerate the original amine.
Scientific Research Applications
1-Propanamine, N-cyclopentylidene-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-cyclopentylidene-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound’s effects are mediated through its ability to participate in these reactions, influencing the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl)-: This compound has a similar structure but with different substituents on the nitrogen atom.
N,N-Dimethylethanamine: Another secondary amine with different alkyl groups attached to the nitrogen.
N-Ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen.
Uniqueness
1-Propanamine, N-cyclopentylidene-2-methyl- is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other amines may not be suitable.
Properties
CAS No. |
25115-60-0 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)cyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
CJZYKYLULCGXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
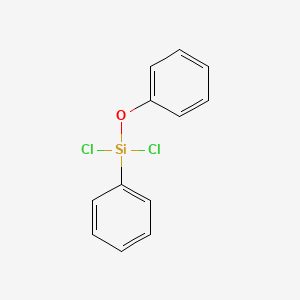
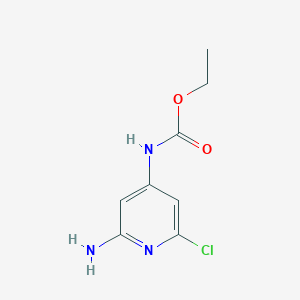
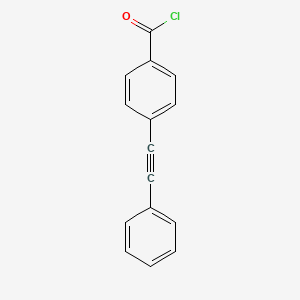

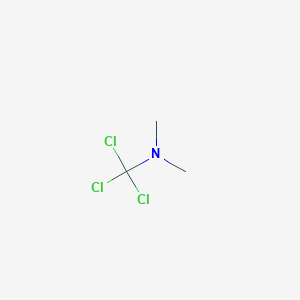
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

